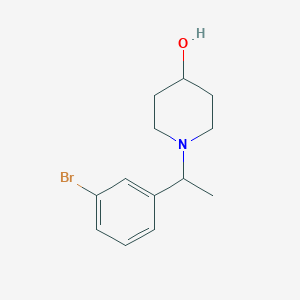
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol
Übersicht
Beschreibung
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to exhibit promising pharmacological properties, making it a subject of interest for researchers.
Wissenschaftliche Forschungsanwendungen
Chiral Separation and Analysis
- A study focused on the enantiomeric resolution and simulation of compounds similar to 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol. The research utilized a Chiralpak IA column, highlighting the importance of understanding chiral interactions in compounds like 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol. The study demonstrated that hydrogen bonding and π–π interactions play crucial roles in the chiral resolution process (Ali et al., 2016).
Potential in Treating Neurological Disorders
- Research on optically active molecules based on a similar structure as 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol showed varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters. This suggests potential applications in treating neurological disorders like drug abuse, depression, and ADHD (Kharkar et al., 2009).
Antimicrobial Properties
- N-substituted derivatives of a compound structurally related to 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol were synthesized and showed moderate to significant antimicrobial activity. This highlights the potential of such compounds in antimicrobial applications (Khalid et al., 2016).
Anticancer Agents
- Studies on propanamide derivatives of 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol analogs demonstrated potential as anticancer agents. This suggests the applicability of such compounds in cancer research and treatment (Rehman et al., 2018).
Selective Estrogen Receptor Modulators
- A study on compounds similar to 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol explored their use as Selective Estrogen Receptor Modulators (SERMs), potentially beneficial in treating conditions like breast cancer (Yadav et al., 2011).
Structural and Steric Analysis
- The structural and steric properties of 1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol and related compounds were analyzed, providing insights into their potential pharmacological applications (Vardanyan, 2018).
Eigenschaften
IUPAC Name |
1-[1-(3-bromophenyl)ethyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-10(11-3-2-4-12(14)9-11)15-7-5-13(16)6-8-15/h2-4,9-10,13,16H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVAXUDXTLUENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Bromophenyl)ethyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



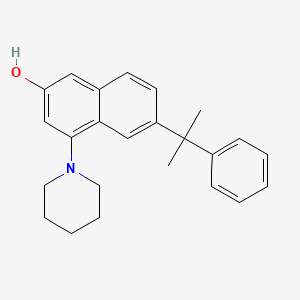
![3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid](/img/structure/B1408468.png)
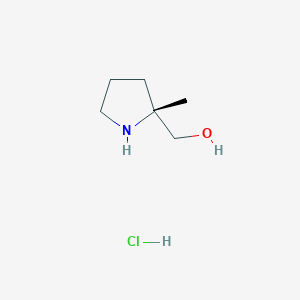
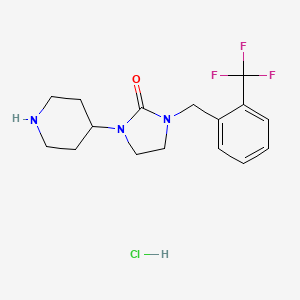
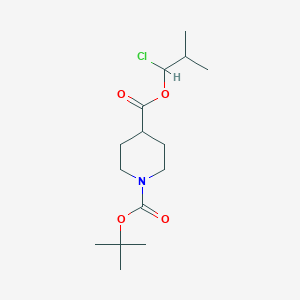
![2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide](/img/structure/B1408475.png)
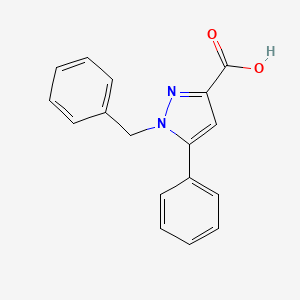

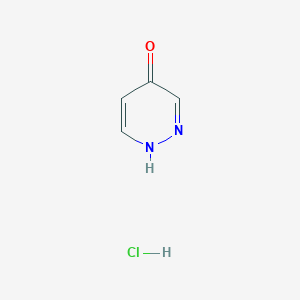
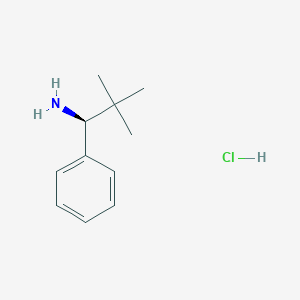
![Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408484.png)
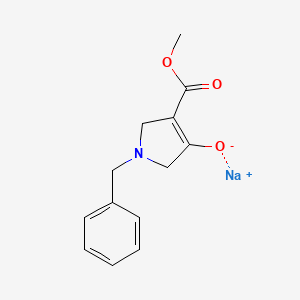
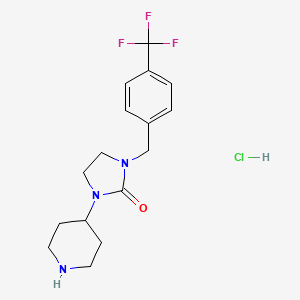
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate](/img/structure/B1408488.png)